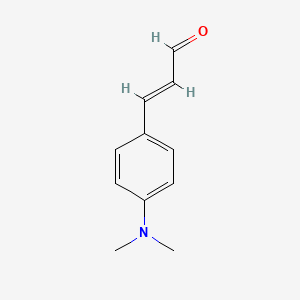4-Dimethylaminocinnamaldehyde
CAS No.: 20432-35-3
Cat. No.: VC8461927
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20432-35-3 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | (E)-3-[4-(dimethylamino)phenyl]prop-2-enal |
| Standard InChI | InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ |
| Standard InChI Key | RUKJCCIJLIMGEP-ONEGZZNKSA-N |
| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=O |
| SMILES | CN(C)C1=CC=C(C=C1)C=CC=O |
| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC=O |
Introduction
Chemical and Physical Properties
DMACA is a white to light yellow crystalline powder with a molecular weight of 175.23 g/mol . Its melting point ranges from 138–140°C, and it exhibits a density of 1.0582 (rough estimate) and a refractive index of 1.5260 . The compound is soluble in organic solvents such as dioxane (50 mg/mL), ethanol, and chloroform, but requires storage at -20°C to prevent degradation due to air and light sensitivity .
Table 1: Key Physical and Chemical Properties of DMACA
Synthesis and Production
A patented synthesis method involves reacting cinnamaldehyde with dimethylamine under high-temperature (180–200°C) and pressure (2 atm) conditions in an aromatic hydrocarbon solvent . The process proceeds through sequential methylation and amination steps at a controlled pH of 5–6, yielding DMACA with sufficient purity for industrial applications . This method is noted for its efficiency and safety compared to traditional routes requiring hazardous reagents .
Applications in Biochemical Assays
DMACA’s primary application lies in its specificity for indole and flavanol detection. It reacts with indole—a tryptophanase byproduct—to form a blue chromophore, enabling quantitative assays for enzymatic activity . In cranberry powder analysis, DMACA’s chromogenic adducts with proanthocyanidins allow precise quantification via high-performance liquid chromatography (HPLC) . Studies highlight its superior sensitivity over vanillin, with a 5-fold lower detection limit for flavan-3-ols .
Fluorogenic Applications in Microscopy
Recent advancements utilize DMACA as a fluorogenic dye for high-resolution confocal microscopy. In Populus tissues, DMACA binds proanthocyanidins, emitting fluorescence that reveals their subcellular localization in cell walls and vacuoles . This method enables co-staining with cellulose-specific dyes (e.g., Calcofluor White), facilitating simultaneous visualization of phenolic compounds and polysaccharides . Such applications are pivotal for studying plant defense mechanisms against pathogens .
Analytical Characterization
DMACA’s structural elucidation is supported by nuclear magnetic resonance (NMR) and mass spectrometry (MS). The NMR spectrum displays characteristic peaks for the dimethylamino group (δ 3.05 ppm) and the conjugated aldehyde (δ 9.65 ppm) . MS analysis confirms a molecular ion peak at m/z 175, consistent with its molecular weight .
Table 2: Spectral Data for DMACA
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume